26,27-Dinorergost-5-EN-3-OL (3-beta)
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Overview
Description
26,27-Dinorergost-5-EN-3-OL (3-beta) is a steroidal compound characterized by a hydroxyl group at the 3-position of the steroid backbone. This compound is a derivative of ergosterol, which is a key component in the cell membranes of fungi and protozoa. The molecular formula of 26,27-Dinorergost-5-EN-3-OL (3-beta) is C26H44O, and it is known for its unique structural properties that make it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 26,27-Dinorergost-5-EN-3-OL (3-beta) typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis often begins with ergosterol or a similar steroidal compound.
Hydroxylation: Introduction of a hydroxyl group at the 3-position using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: Reduction of double bonds using hydrogenation catalysts like palladium on carbon (Pd/C).
Dehydrogenation: Removal of hydrogen atoms to form the desired double bonds using reagents like selenium dioxide (SeO2).
Industrial Production Methods
Industrial production of 26,27-Dinorergost-5-EN-3-OL (3-beta) may involve biotechnological approaches, such as microbial fermentation, where specific strains of fungi or bacteria are used to produce the compound in large quantities. This method is often preferred due to its cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
26,27-Dinorergost-5-EN-3-OL (3-beta) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated steroids, and various substituted derivatives .
Scientific Research Applications
26,27-Dinorergost-5-EN-3-OL (3-beta) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cell membrane structure and function in fungi and protozoa.
Medicine: Investigated for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the production of steroidal drugs and as a biochemical marker in environmental studies.
Mechanism of Action
The mechanism of action of 26,27-Dinorergost-5-EN-3-OL (3-beta) involves its interaction with cell membranes. The hydroxyl group at the 3-position allows it to integrate into the lipid bilayer, affecting membrane fluidity and permeability. This can disrupt cellular processes in fungi and protozoa, leading to their inhibition or death. The compound may also interact with specific enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ergosterol: A precursor to 26,27-Dinorergost-5-EN-3-OL (3-beta) with a similar structure but different functional groups.
Cholesterol: A structurally related steroid found in animal cell membranes.
Stigmasterol: A plant sterol with similar properties but different biological roles.
Uniqueness
26,27-Dinorergost-5-EN-3-OL (3-beta) is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity. Its ability to integrate into cell membranes and affect their properties sets it apart from other similar compounds .
Properties
CAS No. |
58003-48-8 |
---|---|
Molecular Formula |
C33H48O2 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
[3a,11a-dimethyl-3-(2-methylhexan-2-yl)-2,3,4,5,5a,6,8,9,10,11,11b,11c-dodecahydro-1H-cyclopenta[g]phenanthren-9-yl] benzoate |
InChI |
InChI=1S/C33H48O2/c1-6-7-19-31(2,3)28-16-15-27-29-23(17-20-33(27,28)5)13-14-25-22-26(18-21-32(25,29)4)35-30(34)24-11-9-8-10-12-24/h8-12,14,23,26-29H,6-7,13,15-22H2,1-5H3 |
InChI Key |
PKNPJOWOAPCDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C1CCC2C1(CCC3C2C4(CCC(CC4=CC3)OC(=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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